- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837

Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

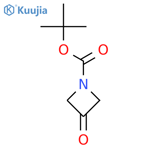

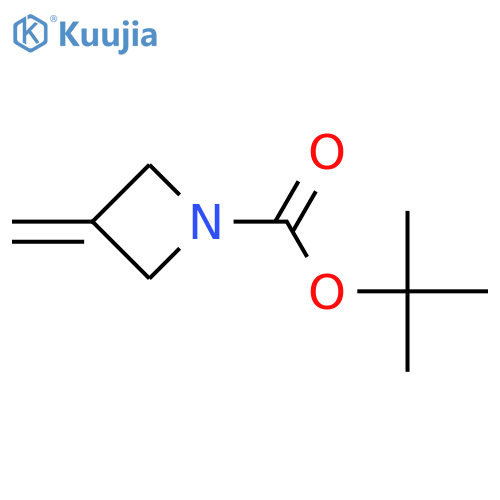

934664-41-2 structure

Nom du produit:tert-butyl 3-methylideneazetidine-1-carboxylate

Numéro CAS:934664-41-2

Le MF:C9H15NO2

Mégawatts:169.220902681351

MDL:MFCD12031229

CID:859000

PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl 3-methyleneazetidine-1-carboxylate

- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-methylideneazetid...

- tert-butyl 3-methylideneazetidine-1-carboxylate

- 1-Boc-3-methylideneazetidine

- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE

- MECAHFSQQZQZOI-UHFFFAOYSA-N

- 5860AC

- PB19228

- AM804576

- AB1011612

- AB0050474

- tert-butyl 3-methylene-azetidine-1-carboxylate

- 3-Methyleneaze

- J-524559

- SY046612

- DB-371887

- CS-W022997

- EN300-155692

- DTXSID70717214

- AKOS006316676

- MFCD12031229

- B6011

- ALBB-031201

- SCHEMBL1488353

- 1-Boc-3-methyleneazetidine

- SS-4888

- 934664-41-2

- tert-Butyl3-methyleneazetidine-1-carboxylate

-

- MDL: MFCD12031229

- Piscine à noyau: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3

- La clé Inchi: MECAHFSQQZQZOI-UHFFFAOYSA-N

- Sourire: O=C(N1CC(=C)C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 169.110278721g/mol

- Masse isotopique unique: 169.110278721g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 207

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1

- Surface topologique des pôles: 29.5

Propriétés expérimentales

- Point d'ébullition: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

tert-butyl 3-methylideneazetidine-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155692-2.5g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 2.5g |

$30.0 | 2023-02-14 | |

| Enamine | EN300-155692-5.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 5.0g |

$50.0 | 2023-02-14 | |

| Chemenu | CM103675-10g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0980144-25g |

tert-butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 95% | 25g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |

tert-Butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 97% | 250mg |

¥37 | 2023-04-12 | |

| abcr | AB439858-5g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 5g |

€83.90 | 2024-04-15 | |

| Enamine | EN300-155692-0.25g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-155692-50.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 50.0g |

$371.0 | 2023-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 97% | 10g |

¥ 343.00 | 2023-04-12 | |

| abcr | AB439858-25 g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 25g |

€357.50 | 2023-07-18 |

tert-butyl 3-methylideneazetidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Référence

- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

Référence

- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux

1.2 30 min, rt

1.3 Reagents: Water

1.2 30 min, rt

1.3 Reagents: Water

Référence

- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Référence

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

Référence

- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Référence

- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

Référence

- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether

Référence

- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

Référence

- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 2 h, 35 °C; 35 °C → rt

1.2 2 h, 35 °C; 35 °C → rt

Référence

- Pleuromutilin derivative and application as antibacterial agents, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

Référence

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Référence

- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

Référence

- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

Référence

- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364

Méthode de production 17

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

- Methyltriphenylphosphonium bromide

- methyl(triphenyl)phosphonium;iodide

- tert-Butyl 3-oxoazetidine-1-carboxylate

- Benzyltriphenylphosphonium bromide

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate Littérature connexe

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) Produits connexes

- 114214-71-0(tert-butyl 3-methylidenepyrrolidine-1-carboxylate)

- 1369951-68-7(2-(Dimethylamino)-3-fluorobenzonitrile)

- 1956334-87-4(4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole)

- 65472-09-5(MORPHOLINE, 2,2,6,6-TETRAFLUORO-4-METHYL-)

- 1807215-89-9(2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine)

- 866042-56-0(methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate)

- 437724-60-2([(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

- 1903795-87-8(6-(1,4-diazepan-1-yl)-N-ethyl-2-methylpyrimidin-4-amine)

- 2228883-85-8(5-(2-bromo-4-nitrophenyl)-1H-imidazol-2-amine)

- 1806692-38-5(Ethyl 4-(2-cyanoethyl)-3-fluorobenzoate)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

Pureté:99%/99%

Quantité:100g/500g

Prix ($):258.0/1291.0